Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]-
Overview
Description
Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]- is a complex organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a chlorocyclopropyl group and a chlorophenylmethyl group attached to the oxirane ring, making it a unique and interesting molecule for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]- typically involves the following steps:
Formation of the Chlorocyclopropyl Group: This can be achieved through the reaction of a suitable cyclopropane derivative with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Attachment of the Chlorophenylmethyl Group: This step involves the reaction of a chlorobenzyl halide with a suitable nucleophile to form the desired chlorophenylmethyl group.
Epoxidation: The final step involves the formation of the oxirane ring through the reaction of an alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]- may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydroxide ions, alkoxide ions, amines.
Major Products Formed
Oxidation: Various oxidized derivatives, including alcohols and ketones.
Reduction: Reduced derivatives, such as alcohols and alkanes.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study the effects of epoxides on biological systems, including their interactions with enzymes and other biomolecules.
Medicine: Research into the potential therapeutic applications of this compound, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]- involves its interaction with various molecular targets and pathways:
Epoxide Ring Opening: The oxirane ring can undergo nucleophilic attack, leading to the formation of open-chain derivatives.
Interaction with Enzymes: The compound can interact with enzymes that catalyze the opening of the epoxide ring, leading to the formation of biologically active intermediates.
Pathways Involved: The compound can participate in metabolic pathways involving the detoxification of epoxides and the formation of conjugates with biomolecules.
Comparison with Similar Compounds
Similar Compounds
Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-bromophenyl)methyl]-: Similar structure but with a bromine atom instead of a chlorine atom on the phenyl ring.
Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-fluorophenyl)methyl]-: Similar structure but with a fluorine atom instead of a chlorine atom on the phenyl ring.
Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-methylphenyl)methyl]-: Similar structure but with a methyl group instead of a chlorine atom on the phenyl ring.
Uniqueness
Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]- is unique due to the presence of both a chlorocyclopropyl group and a chlorophenylmethyl group, which impart distinct chemical and physical properties. These groups influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]oxirane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O/c13-10-4-2-1-3-9(10)7-12(8-15-12)11(14)5-6-11/h1-4H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKKLHQSHUAIMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2(CO2)CC3=CC=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30888959 | |
Record name | Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30888959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
134818-68-1 | |
Record name | 2-(1-Chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134818-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxirane, 2-(1-chlorocyclopropyl)-2-((2-chlorophenyl)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134818681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30888959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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